molecular formula C9H7F3O2S B12326845 Acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]-

Acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]-

Katalognummer: B12326845
Molekulargewicht: 236.21 g/mol
InChI-Schlüssel: AYZIBBGBPJQOLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]- is a chemical compound with the molecular formula C9H7F3O2S It is known for its unique structural features, including the presence of a trifluoromethyl group and a phenylthio group attached to the acetic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]- typically involves the reaction of 2-(trifluoromethyl)phenylthiol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride or acetic acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl and phenylthio groups.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or modulator.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and materials with unique properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the phenylthio group can modulate its reactivity and stability. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Trifluoromethyl)phenylacetic acid: Similar in structure but lacks the phenylthio group.

    4-(Trifluoromethyl)phenylacetic acid: Similar but with the trifluoromethyl group in a different position.

    {[4-(Trifluoromethyl)phenyl]thio}acetic acid: Similar but with the trifluoromethyl group on the phenylthio moiety.

Uniqueness

Acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]- is unique due to the combination of the trifluoromethyl and phenylthio groups, which confer distinct chemical and physical properties. This combination enhances its potential for specific applications in pharmaceuticals, agrochemicals, and materials science, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C9H7F3O2S

Molekulargewicht

236.21 g/mol

IUPAC-Name

2-[2-(trifluoromethyl)phenyl]sulfanylacetic acid

InChI

InChI=1S/C9H7F3O2S/c10-9(11,12)6-3-1-2-4-7(6)15-5-8(13)14/h1-4H,5H2,(H,13,14)

InChI-Schlüssel

AYZIBBGBPJQOLI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(F)(F)F)SCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.